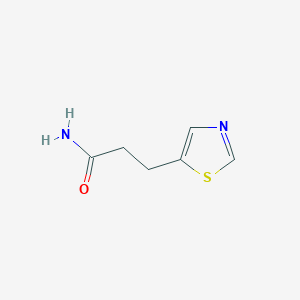

3-(Thiazol-5-yl)propanamide

Description

Historical Perspective on Thiazole (B1198619) Derivatives in Medicinal Chemistry Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, has long been a focal point in medicinal chemistry. nih.govfabad.org.tr Its presence in natural products like vitamin B1 (thiamine) and penicillins underscored its biological significance early on. nih.gov Over the decades, synthetic thiazole derivatives have been integral to the development of a wide array of therapeutic agents. fabad.org.trresearchgate.net This includes antimicrobials such as sulfathiazole, the antiretroviral drug ritonavir, and various anticancer agents. researchgate.netjetir.org The versatility of the thiazole nucleus, with its multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive scaffold for drug design. fabad.org.trglobalresearchonline.net Researchers have extensively explored thiazole derivatives for a broad spectrum of biological activities, including anti-inflammatory, antifungal, antibacterial, antidiabetic, and antihypertensive properties. fabad.org.trresearchgate.netjetir.org The Hantzsch thiazole synthesis, a classic method involving the cyclization of α-halocarbonyl compounds with thioamides, has been a foundational tool in generating diverse thiazole libraries for screening. researchgate.net

Significance of the Propanamide Moiety in Bioactive Chemical Scaffolds

The propanamide group, while structurally simpler than the thiazole ring, plays a crucial role in the biological activity of many compounds. etprotein.com This three-carbon chain terminating in an amide group acts as a versatile linker, connecting different pharmacophoric elements within a molecule. vulcanchem.comvulcanchem.com The amide bond itself is a key feature in peptides and proteins, and its presence in small molecules can facilitate hydrogen bonding interactions with biological targets such as enzymes and receptors. etprotein.comvulcanchem.com Propanamide derivatives have been investigated for a variety of therapeutic applications, including as analgesics, anti-inflammatory agents, and in the synthesis of agricultural chemicals. etprotein.com The length and flexibility of the propanamide linker can be optimized to correctly position the other functional groups of a molecule for optimal binding to its target. vulcanchem.com

Current Research Landscape of 3-(Thiazol-5-yl)propanamide and Related Structures

The convergence of the thiazole ring and the propanamide linker in structures like this compound has opened up new avenues of research. evitachem.com Current investigations into these hybrid molecules are diverse, spanning from the synthesis of novel derivatives to the evaluation of their biological activities. tandfonline.comresearchgate.net For instance, researchers have synthesized and studied various N-substituted and thiazole-substituted propanamides for their potential as antimicrobial, cytotoxic, and anti-inflammatory agents. tandfonline.comontosight.aiontosight.ai Studies on related structures have explored their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. researchgate.net The modular nature of the thiazole-propanamide scaffold allows for the systematic modification of different parts of the molecule to establish structure-activity relationships (SAR). nih.gov For example, substitutions on the thiazole ring or the phenyl group of N-arylpropanamides can significantly influence their biological potency and selectivity. tandfonline.comnih.gov

Scope and Objectives of Academic Inquiry into Thiazole-Propanamide Architectures

The primary goal of academic research into thiazole-propanamide architectures is to explore their chemical space and identify novel compounds with significant biological activity. Key objectives include the development of efficient and versatile synthetic routes to access a wide range of derivatives. mdpi.com This often involves optimizing reaction conditions and exploring new catalytic systems. nih.gov A significant focus is also placed on the biological evaluation of these compounds, employing a variety of in vitro and in silico techniques to determine their potential as therapeutic agents. tandfonline.comresearchgate.netacs.org This includes screening for activity against various targets, such as bacteria, fungi, cancer cell lines, and specific enzymes. tandfonline.comoalib.comresearchgate.net Furthermore, researchers aim to elucidate the mechanism of action of the most promising compounds and to establish clear structure-activity relationships. researchgate.net This knowledge is crucial for the rational design of second-generation compounds with improved efficacy and pharmacokinetic profiles. fabad.org.tr

Chemical Properties, Synthesis, and Characterization

A thorough understanding of the chemical properties, synthetic methodologies, and analytical characterization of this compound is fundamental to its exploration in academic and industrial research.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-(1,3-thiazol-5-yl)propanamide |

| CAS Number | 1568121-41-4 (for the (3S)-enantiomer) bldpharm.com |

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.21 g/mol |

Note: The CAS number provided is for a specific stereoisomer. The racemic mixture and other isomers will have different identifiers.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the formation of the thiazole ring followed by the elaboration of the propanamide side chain, or vice versa.

One plausible retrosynthetic approach involves disconnecting the amide bond, leading to 3-(thiazol-5-yl)propanoic acid and ammonia (B1221849) or a suitable amine equivalent. The 3-(thiazol-5-yl)propanoic acid can be synthesized from a thiazole derivative with a suitable two-carbon synthon at the 5-position, which is then homologated.

Alternatively, a common synthetic method for related structures involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone. For more complex derivatives, multi-step sequences are often required. For instance, the synthesis of N-substituted derivatives may involve the coupling of a pre-formed thiazole-containing carboxylic acid with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). vulcanchem.com

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiazole ring, the methylene (B1212753) protons of the propanamide chain, and the protons of the amide group. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the atoms. For example, the protons at positions 2 and 4 of the thiazole ring would appear as singlets or doublets depending on the substitution pattern. The methylene groups of the propanamide chain would likely appear as triplets.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the thiazole ring, the carbonyl carbon of the amide, and the methylene carbons. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the amide group, a strong C=O stretching vibration for the amide carbonyl, and C=N and C-S stretching vibrations characteristic of the thiazole ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. nih.govacs.org

Biological Activity and Potential Applications

The unique structural combination of a thiazole ring and a propanamide linker in this compound and its derivatives has prompted investigations into their biological activities and potential therapeutic applications.

Interaction with Biological Targets

The biological effects of thiazole-propanamide compounds are believed to arise from their interactions with specific molecular targets, such as enzymes and receptors. evitachem.com The thiazole moiety can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the active site of a protein. vulcanchem.com The propanamide linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. vulcanchem.com

Research on analogous structures has provided insights into potential mechanisms of action. For example, some thiazole derivatives have been shown to inhibit enzymes involved in key cellular processes. researchgate.net Molecular docking studies on related compounds have suggested that the thiazole ring can bind to the active sites of enzymes, while other parts of the molecule can interact with allosteric sites, leading to modulation of enzyme activity. vulcanchem.com

Potential Applications in Drug Discovery

The diverse biological activities reported for thiazole and propanamide derivatives suggest several potential applications for this compound and its analogues in drug discovery.

Antimicrobial Agents: Thiazole derivatives have a well-established history as antimicrobial agents. tandfonline.comnih.gov Research on novel thiazole-propanamide structures has demonstrated activity against various bacterial and fungal pathogens, including multidrug-resistant strains. mdpi.comresearchgate.net The mechanism of antimicrobial action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Agents: A significant number of thiazole-containing compounds have been investigated for their anticancer properties. researchgate.netoalib.com The cytotoxic activity of some thiazole-propanamide derivatives against various cancer cell lines has been reported. tandfonline.com The potential mechanisms of anticancer activity include the inhibition of protein kinases, which are often dysregulated in cancer, or the induction of apoptosis.

Anti-inflammatory Agents: The propanamide moiety is found in some non-steroidal anti-inflammatory drugs (NSAIDs). etprotein.com Thiazole derivatives have also been shown to possess anti-inflammatory properties. jetir.org The combination of these two scaffolds in this compound suggests potential for the development of novel anti-inflammatory agents. These compounds may exert their effects by inhibiting enzymes such as cyclooxygenases (COX). frontiersin.org

Neurological Disorders: Some thiazole-based compounds have been investigated for their potential in treating neurological disorders. For instance, certain derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes that are targets for the treatment of Alzheimer's disease. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the thiazole-propanamide scaffold, SAR studies typically involve systematically modifying different parts of the molecule and evaluating the effect on its biological potency. researchgate.netnih.gov

Key areas of modification include:

Substitution on the Thiazole Ring: The introduction of different substituents at various positions of the thiazole ring can significantly impact activity. For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to interact with biological targets. vulcanchem.com

Modification of the Propanamide Linker: Altering the length or rigidity of the propanamide chain can affect the compound's ability to adopt the correct conformation for binding. vulcanchem.com

N-Substitution of the Amide: The synthesis of a series of N-substituted amides allows for the exploration of a wide range of chemical space and can lead to significant improvements in potency and selectivity. tandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

3-(1,3-thiazol-5-yl)propanamide |

InChI |

InChI=1S/C6H8N2OS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2,(H2,7,9) |

InChI Key |

ZPLFTKYAIZVVKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)CCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiazol 5 Yl Propanamide and Its Analogues

Classical Approaches in Thiazole (B1198619) Ring Construction Pertinent to 3-(Thiazol-5-yl)propanamide Precursors

The formation of the thiazole heterocycle is a critical step in the synthesis of this compound. Classical methods have long been the cornerstone for constructing this essential structural motif.

Hantzsch Thiazole Synthesis and Its Adaptations for this compound Core Generation

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for preparing thiazole derivatives. mdpi.comanalis.com.my This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. mdpi.comkuey.netmdpi.com The mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-halocarbonyl, followed by cyclization and dehydration to yield the aromatic thiazole ring. smolecule.com

For the synthesis of precursors to this compound, this method is adapted to introduce the necessary substituents at the C5 position of the thiazole ring. For instance, the reaction of an appropriately substituted α-haloketone with a thioamide can lead to the formation of a 5-substituted thiazole core. mdpi.commdpi.com The reaction conditions, such as solvent and temperature, significantly influence the yield and purity of the resulting thiazole derivative. smolecule.com For example, refluxing in ethanol (B145695) is a common condition used to drive the reaction to completion.

Modifications to the classical Hantzsch synthesis have been developed to improve yields and accommodate a wider range of functional groups. These can include the use of microwave irradiation to accelerate the reaction or the use of solid-supported reagents to simplify purification. analis.com.mymdpi.com

Alternative Cyclization Strategies for Thiazole Formation

While the Hantzsch synthesis is prevalent, other cyclization strategies are also employed for the formation of the thiazole ring.

Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide to produce 2,5-disubstituted thiazoles. analis.com.my However, this method can be time-consuming and may result in lower yields compared to the Hantzsch synthesis. analis.com.my

Cook-Heilbron Synthesis: This approach leads to the formation of 2,4-disubstituted 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. mdpi.com

From Active Methylene (B1212753) Isocyanides: A base-induced cyclization of active methylene isocyanides with methyl arene- or hetarenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. kuey.net This method is often rapid and may not require extensive purification. kuey.net

Domino Reactions: More contemporary approaches involve domino or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a domino alkylation-cyclization of propargyl bromides with thioureas can yield 2-aminothiazoles under microwave irradiation. organic-chemistry.org

Formation of the Propanamide Linkage in this compound Scaffolds

Once the substituted thiazole core is synthesized, the next crucial step is the introduction of the propanamide side chain. This is typically achieved through the formation of an amide bond.

Acylation Reactions Involving Thiazolyl Amines

If the synthetic route yields a 5-aminothiazole precursor, the propanamide side chain can be introduced via acylation. This involves reacting the aminothiazole with a propanoyl halide (e.g., propanoyl chloride) or propanoic anhydride. However, direct acylation of 2-aminothiazoles can sometimes lead to mixtures of products, including bis-acylated derivatives, resulting in low yields. rsc.org To circumvent this, protection of the amino group, for instance with a Boc group, can be employed. Subsequent acylation and deprotection can then afford the desired N-acylated thiazole cleanly and in good yields. rsc.orgresearchgate.net

Coupling Methodologies for Amide Bond Formation

A more common and versatile approach for forming the amide bond involves the coupling of a thiazole-containing carboxylic acid with an appropriate amine, or vice versa. This is particularly useful when starting with a precursor such as 3-(thiazol-5-yl)propanoic acid.

The formation of the amide bond is typically facilitated by a variety of coupling reagents that activate the carboxylic acid. nih.govhepatochem.com These reagents convert the carboxyl group into a more reactive intermediate, such as an active ester or an acid anhydride, which then readily reacts with the amine. hepatochem.comresearchgate.net

Commonly used coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions like racemization. nih.govresearchgate.netpeptide.com

Phosphonium and Aminium/Uronium Reagents: such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govpeptide.com These reagents are known for their high efficiency and for reducing the risk of racemization. hepatochem.compeptide.com

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the final product. For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt has been described as effective for the coupling of electron-deficient amines and carboxylic acids. nih.gov

Convergent and Divergent Synthetic Pathways for this compound Derivatives

The synthesis of a library of this compound derivatives can be approached through either convergent or divergent strategies.

Convergent Synthesis: In a convergent approach, the thiazole core and the propanamide side chain are synthesized separately and then coupled together in the final steps. vulcanchem.com For example, a retrosynthetic analysis might involve disconnecting the propanamide linker to yield a thiazole carboxylic acid and an amine. vulcanchem.com These two fragments are prepared independently and then joined using standard amide bond formation techniques. This strategy is often efficient for creating complex molecules as it allows for the optimization of each synthetic route independently.

Divergent Synthesis: A divergent synthesis starts with a common intermediate that is then elaborated into a variety of final products. For example, a key intermediate like 3-(2-amino-1,3-thiazol-5-yl)propanoic acid could be synthesized. sigmaaldrich.com The amino group on the thiazole ring can then be modified through various reactions, such as acylation or sulfonation, to generate a diverse library of derivatives. rsc.org Similarly, the carboxylic acid moiety can be converted into different functional groups. This approach is highly effective for generating a range of structurally related compounds for structure-activity relationship (SAR) studies.

Advanced Synthetic Techniques Applied to Thiazole-Propanamide Architectures

Modern synthetic chemistry has embraced green and efficiency-focused technologies. Microwave-assisted and ultrasound-promoted syntheses have emerged as powerful tools for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.

Microwave irradiation has been successfully employed to expedite the synthesis of various heterocyclic compounds, including thiazole and triazole derivatives featuring propanamide side chains. This technique utilizes microwave energy to heat reactions more efficiently and uniformly than traditional oil baths. The rapid heating can significantly reduce reaction times from hours to minutes and often improves product yields. rsc.orgorganic-chemistry.org

For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with yields up to 82% using microwave assistance, a stark contrast to the several hours required by conventional heating. rsc.org Similarly, a one-pot, three-component synthesis of 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives under microwave irradiation (350 W, 80 °C) afforded products in excellent yields (up to 89%) within 30 minutes. clockss.org In another example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea under microwave conditions at 90 °C for 30 minutes in methanol (B129727) resulted in a 95% yield of the corresponding 2-aminothiazole (B372263) derivative. nih.gov

These findings highlight the transformative impact of microwave-assisted synthesis in producing complex thiazole-containing architectures efficiently.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole and Triazole Propanamide Analogues

| Product Description | Starting Materials | Solvent | Power (W) | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-substituted propenamide derivatives | 1,2,4-triazole, piperidine, N-substituted-2-bromopropanamides | Not specified | Not specified | Not specified | 33-90 sec | 82 | rsc.org |

| 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylates | 2-Aminothiazole, Aromatic aldehydes, Ethyl acetoacetate | Acetic Acid | 350 | 80 | 30 min | 89 | clockss.org |

| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | Not specified | 90 | 30 min | 95 | nih.gov |

| N-Aryl-1H-pyrrole-2,5-dione | Furan-2,5-dione, m-Phenylenediamine | Ethanol | Not specified | Not specified | Not specified | 83 | chim.it |

Ultrasound irradiation offers another green chemistry approach to synthesis, utilizing acoustic cavitation to create localized hot spots with high temperatures and pressures. rsc.org This phenomenon can dramatically enhance reaction rates and yields.

The Hantzsch thiazole synthesis, a classical method for preparing thiazole rings, has been shown to benefit significantly from ultrasonic activation. mdpi.combepls.com A one-pot, multi-component procedure for synthesizing new substituted Hantzsch thiazole derivatives was developed using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. Under ultrasonic irradiation at room temperature, the reactions were completed in 1.5 to 2 hours with yields ranging from 79% to 90%. mdpi.com This method is not only faster than the conventional heating approach (2 to 3.5 hours) but also operates under milder conditions. mdpi.com

Furthermore, the synthesis of various thiazole derivatives has been achieved using a recyclable chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation, highlighting the eco-friendly nature of this technique. mdpi.com The use of ultrasound has also been extended to the facile, one-pot synthesis of triazole derivatives, demonstrating its broad applicability in heterocyclic chemistry. nih.gov

Table 2: Ultrasound-Promoted Synthesis of Hantzsch Thiazole Analogues

| Starting Materials | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica (B1680970) supported tungstosilicic acid | Ethanol/Water, Room Temp, Ultrasonic Irradiation | 1.5 - 2 h | 79 - 90 | mdpi.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid | Ethanol/Water, 65 °C, Conventional Heating | 2 - 3.5 h | Not specified | mdpi.com |

Synthetic Strategies for Regioselective Functionalization of the Thiazole Ring in Propanamide Derivatives

The functionalization of the thiazole ring at specific positions (C2, C4, or C5) is crucial for modulating the biological activity and physicochemical properties of its derivatives. Achieving regioselectivity in C-H activation and functionalization reactions is a significant synthetic challenge, especially when multiple reactive sites are present.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful strategy for the direct and regioselective C-H functionalization of thiazoles. rsc.org By carefully selecting ligands and reaction conditions, it is possible to direct arylation or other coupling reactions to a specific carbon atom of the thiazole ring. For example, a versatile approach has been developed for the sequential and diversified functionalization of thiazole derivatives at the C2, C4, and C5 positions through Pd-catalyzed regioselective C-H alkenylation. rsc.org This method allows for the construction of complex, orthogonally substituted thiazoles from simpler starting materials.

The inherent acidity of the C-H bonds on the thiazole ring (C2-H > C5-H > C4-H) often dictates the site of metalation. However, steric and electronic factors of both the substrate and the reagents can override this intrinsic reactivity. For instance, the C2 position of thiazole is generally the most acidic and thus the most common site for initial functionalization. researchgate.net Subsequent functionalization at other positions can then be achieved, leading to polysubstituted thiazole derivatives.

While direct C-H functionalization is a highly attractive and atom-economical strategy, classical methods involving the synthesis of pre-functionalized building blocks, such as halogenated thiazoles, followed by cross-coupling reactions, remain a robust and widely used approach for achieving specific substitution patterns.

Preparation of Metal Complexes of this compound Derivatives for Research Applications

The thiazole ring, with its nitrogen and sulfur heteroatoms, and the propanamide side chain, with its amide oxygen and nitrogen atoms, provide multiple potential coordination sites for metal ions. The resulting metal complexes are of great interest for their potential applications in catalysis, materials science, and medicinal chemistry.

A series of transition metal complexes involving a thiazole-propanamide ligand, specifically 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide (H₂L), have been synthesized and characterized. journalijar.com Complexes with Ni(II), Zn(II), Cu(II), and Fe(III) were prepared by refluxing equimolar quantities of the ligand and the corresponding metal salt for 1–3 hours. journalijar.com The resulting solid complexes were characterized using various spectroscopic techniques to elucidate their structure and bonding. journalijar.comrsc.org

The coordination of the metal to the ligand can occur through different atoms depending on the metal ion and the specific structure of the ligand. For the H₂L ligand, coordination typically involves the azomethine nitrogen, the amide oxygen, and the thiazole nitrogen or sulfur atoms. Spectroscopic and analytical data for these complexes suggest different geometries, including octahedral and square-planar, depending on the central metal ion. researchgate.netresearchgate.net

Table 3: Synthesized Metal Complexes of a 3-Oxo-N-(thiazol-2-yl)propanamide Analogue (H₂L)

| Metal Ion | Ligand | Method of Preparation | Characterization Techniques | Reference |

|---|---|---|---|---|

| Ni(II) | H₂L | Refluxing equimolar quantities of ligand and metal salt | Spectroscopy, DFT, Ion-flotation | journalijar.com |

| Zn(II) | H₂L | Refluxing equimolar quantities of ligand and metal salt | Spectroscopy, DFT, Ion-flotation | journalijar.com |

| Cu(II) | H₂L | Refluxing equimolar quantities of ligand and metal salt | Spectroscopy, DFT, Ion-flotation | journalijar.com |

Structure Activity Relationship Sar Studies of 3 Thiazol 5 Yl Propanamide Analogues

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity Profiles

The nature and position of substituents on the thiazole ring of 3-(Thiazol-5-yl)propanamide analogues are critical determinants of their biological activity. Modifications at the C2, C4, and C5 positions have been shown to significantly alter the potency and selectivity of these compounds.

Positional Effects of Functional Groups (C2, C4, C5) on Thiazole Biological Interactions

The substitution pattern on the thiazole ring dictates the molecule's interaction with its biological target. The reactivity of the thiazole ring positions generally follows the order 5 > 2 > 4 for electrophilic substitution and 2 > 5 > 4 for nucleophilic substitution, influencing the synthetic accessibility and the nature of possible modifications. ijper.org

C2-Position: The C2 position is often crucial for establishing key interactions with biological targets. For instance, the introduction of a 3-pyridyl moiety at this position has been shown to improve activity by 5- to 10-fold in certain contexts, likely by forming an additional hydrogen bond with target residues. nih.gov

C4-Position: Substituents at the C4 position can significantly affect the biological activity profile. For example, the presence of a p-bromophenyl group at the C4 position has been found to increase antifungal and antituberculosis activities in some thiazole derivatives. nih.gov In other cases, larger lipophilic groups at this position have been well-tolerated and have led to improved biological outcomes. nih.gov

Interactive Table: Positional Effects of Substituents on Thiazole Ring

| Position | Substituent | Effect on Biological Activity |

|---|---|---|

| C2 | 3-pyridyl | 5-10 fold increase in activity |

| C4 | p-bromophenyl | Increased antifungal/antituberculosis activity |

| C5 | Ethyl carboxylate | Slight decrease in antimicrobial activity |

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents on the thiazole ring play a pivotal role in modulating biological activity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electronic distribution within the thiazole ring, thereby affecting its ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π stacking.

Electron-Withdrawing Groups (EWGs): In many instances, the introduction of EWGs, such as nitro (NO2), chloro (Cl), or bromo (Br), on an aryl ring attached to the thiazole core has been shown to enhance biological activity. For example, the presence of a chloro- and fluoro-substituted phenyl ring is a primary requirement for certain biological activities. nih.gov Similarly, a substituted electron-withdrawing chlorine group has been identified as an essential requirement for anti-inflammatory activity in some thiazole derivatives. mdpi.com The presence of a p-chloro group on an aromatic ring has also been shown to improve the antibacterial activity of vanillic acid-triazole conjugates. researchgate.net

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (OCH3) and methyl (CH3) can also positively influence biological activity, often in a context-dependent manner. The presence of a methoxy group on a benzothiazole (B30560) moiety has been linked to potent antimicrobial activity. nih.gov In another study, the presence of an electron-rich 3,4,5-trimethoxy group on a phenyl ring attached to a thiazole-imidazopyridine core resulted in high anticancer activity. nih.gov

Interactive Table: Influence of Electronic Effects of Substituents

| Group Type | Substituent Example | General Effect on Activity |

|---|---|---|

| Electron-Withdrawing | Chloro (Cl) | Enhanced anti-inflammatory and antibacterial activity mdpi.comresearchgate.net |

| Electron-Withdrawing | Nitro (NO2) | Beneficial for certain antimicrobial activities nih.gov |

| Electron-Donating | Methoxy (OCH3) | Potent antimicrobial and anticancer activity nih.govnih.gov |

Role of the Propanamide Chain in Modulating Biological Activity

Length and Flexibility of the Aliphatic Linker

The three-carbon propanamide chain provides a degree of conformational flexibility that allows the terminal amide group to orient itself optimally within a receptor's binding site. The length of this aliphatic linker is often critical for activity. A shorter (acetamide) or longer (butanamide) chain could potentially misalign the key interacting groups, leading to a decrease or loss of activity. The distance between the thiazole ring and the amide nitrogen, which is influenced by the linker length, has been identified as a significant parameter for H1-antihistamine activity in a QSAR study of thiazole derivatives. nih.gov

Substitutions on the Propanamide Moiety

Modifications to the propanamide moiety itself can have a profound impact on biological activity. These substitutions can alter the molecule's polarity, lipophilicity, and hydrogen-bonding capacity.

N-Substitution: Alkylation or arylation of the amide nitrogen can influence activity. In some cases, N-methylation of an amide can have a differential effect on activity against various enzymes. academie-sciences.fr The amide functional group is known for its ability to form hydrogen-bonding interactions, which can be critical for target binding. nih.gov

α-Carbon Substitution: Introducing substituents on the carbon atom alpha to the carbonyl group can also modulate activity. These substitutions can introduce chirality and create new steric or electronic interactions with the target.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of this compound analogues is a key determinant of their biological activity. The relative orientation of the thiazole ring and the propanamide side chain, as well as the torsional angles of the linker, define the molecule's shape and its ability to fit into a specific binding pocket.

The thiazole ring itself is a relatively rigid scaffold, which can help to pre-organize the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to a receptor. Computational studies, such as molecular docking and conformational analysis, are often employed to understand the preferred conformations of these molecules and how they interact with their biological targets. mdpi.com The binding energy of the molecule to its target is a parameter that has been shown to be responsible for separating compounds with higher and lower H1-antihistamine activity. nih.gov

The interplay between the electronic nature of the thiazole ring substituents and the flexibility of the propanamide chain ultimately dictates the molecule's preferred conformation and its subsequent biological recognition. A thorough understanding of these conformational preferences is essential for the design of analogues with improved therapeutic properties.

Fragment-Based Approaches in the Design of Novel this compound Analogues

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind weakly but efficiently to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The thiazole ring, a core component of this compound, is a particularly attractive scaffold for FBDD campaigns due to its prevalence in a wide range of biologically active compounds. nih.govlaccei.org

The utility of the thiazole scaffold in FBDD is well-documented. It is present in natural products like thiamine (B1217682) (vitamin B1) and has been identified as a key fragment in numerous screening campaigns targeting various diseases, including cancer, inflammation, and infectious diseases. nih.govmdpi.com For instance, thiazole-based fragments have been successfully identified as inhibitors of the bromodomain of ATAD2 and as new antitubercular lead compounds. laccei.org The inherent chemical properties of the thiazole ring, including its ability to participate in hydrogen bonding and other key interactions, make it a versatile building block for establishing initial contact with a target protein's binding site.

In the context of designing novel this compound analogues, an FBDD approach would typically begin by screening a fragment library for compounds that bind to the target of interest. Thiazole-containing fragments, potentially substituted with small chemical groups at various positions, would be of primary interest. Once a thiazole-based fragment hit is identified and its binding mode is confirmed, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, the process of fragment growing or linking commences.

The propanamide side chain of the parent compound provides a logical vector for fragment elaboration. Medicinal chemists can systematically extend this chain, introducing different functional groups to probe for additional interactions within the target's binding pocket and enhance affinity and selectivity. For example, a library of focused thiazole fragments could be designed with various substituents, such as amines, carboxylic acids, or nitriles, to explore different chemical spaces and identify the most promising avenues for hit expansion. researchgate.net

A critical aspect of using thiazole fragments is the careful evaluation of their reactivity and potential for non-specific inhibition, as some derivatives, like 2-aminothiazoles, are known as frequent hitters in screening assays. nih.govlaccei.org Therefore, a successful FBDD campaign requires a cascade of biochemical and biophysical assays to ensure that the identified hits have a clear, on-target mechanism of action before committing resources to their optimization into more complex this compound analogues. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For systems involving this compound analogues, QSAR serves as an invaluable tool for predicting the activity of untested compounds, understanding the mechanism of action, and guiding the rational design of more potent molecules. laccei.org

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as analogues of this compound, are dependent on the variations in their physicochemical properties. researchgate.net By developing a robust QSAR model, researchers can identify the key molecular features that govern the desired biological effect. These models are typically expressed as mathematical equations that relate biological activity (e.g., pIC50) to calculated molecular descriptors. laccei.orgresearchgate.net

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been successfully applied to various series of thiazole derivatives to model activities ranging from anti-inflammatory and antimicrobial to receptor antagonism. nih.govlaccei.orgresearchgate.net A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, for example, successfully generated a model using multiple linear regression (MLR) that could effectively predict the anti-inflammatory activity of the compounds. laccei.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze human adenosine (B11128) A3 receptor antagonists, revealing that electrostatic effects predominantly determine binding affinities. nih.govresearchgate.net These studies provide a framework for how QSAR modeling could be applied to a series of this compound analogues to elucidate the structural requirements for their specific biological target.

The selection of appropriate molecular descriptors is a critical step in the development of a predictive QSAR model. These descriptors are numerical representations of the chemical and physical characteristics of a molecule, categorized broadly as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a series of this compound analogues, a diverse set of descriptors would be calculated to capture the structural variations within the series.

In various QSAR studies on thiazole-containing compounds, several classes of descriptors have proven to be important.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Analogues

| Descriptor Class | Specific Descriptor Examples | Relevance to SAR | Reference |

| 2D Autocorrelation | GATS2c (Geary autocorrelation - lag 2 / weighted by charges) | Encodes the distribution of atomic charges over a certain topological distance, influencing electrostatic interactions. | nih.gov |

| AATSC4c, AATSC7c, AATSC8c (Centered Broto-Moreau autocorrelation) | Describes how the charge property is distributed along the molecular topology. | laccei.org | |

| Topological | JGI4 (Mean topological charge index of order 4) | Relates to the electronic distribution and molecular shape. | laccei.org |

| T_C_C_4 | A 2D descriptor found to be a major contributor in modeling antimicrobial activity. | researchgate.net | |

| Quantum-Chemical | HOMO and LUMO energy | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relates to the molecule's reactivity and ability to engage in charge-transfer interactions. | acs.org |

| Dipole Moment | Quantifies the overall polarity of the molecule, which is crucial for binding in polar environments. | uran.ua | |

| 3D Descriptors | Steric Fields (CoMFA) | Represents the shape of the molecule and how it influences steric hindrance or favorable contacts with the receptor. | nih.gov |

| Electrostatic Fields (CoMFA/CoMSIA) | Describes the electrostatic potential around the molecule, identifying regions favorable for positive or negative charge interactions. | nih.govnih.gov | |

| Physicochemical | logP (Octanol-water partition coefficient) | A measure of the molecule's hydrophobicity, which affects its ability to cross cell membranes and bind to hydrophobic pockets. | uran.ua |

The process typically involves calculating a large number of descriptors and then using statistical methods, such as genetic function algorithms (GFA) or stepwise regression, to select a smaller subset that has the most significant correlation with the biological activity, thereby avoiding overfitting and creating a more robust model. nih.govlaccei.org For instance, a 2D-QSAR study on 59 thiazole derivatives identified ten key molecular descriptors, including AATSC4c, GATS5s, and JGI4, as being crucial for modeling their inhibitory activity. laccei.org

The development of a QSAR model is incomplete without rigorous statistical validation to ensure its reliability, robustness, and predictive power. nih.gov Validation assesses how well the model fits the data and, more importantly, how accurately it can predict the activity of new, untested compounds. mdpi.com This process is typically divided into internal validation and external validation. nih.gov

Internal validation checks the stability and robustness of the model using the training set data from which it was generated. The most common method is leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power. mdpi.commdpi.com

External validation is considered the most stringent test of a QSAR model's predictive capability. nih.gov It involves using the model, which was built using the training set, to predict the biological activity of an independent set of compounds (the test set) that were not used during model development. The performance is typically measured by the predictive correlation coefficient (R²pred). A high R²pred value suggests that the model has strong predictive power for new chemical entities. researchgate.netgoogle.com

Several statistical parameters are used to evaluate the quality of a QSAR model.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value | Reference |

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model; represents the fraction of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 | mdpi.com |

| Cross-validated Correlation Coefficient | q² or Q² | A measure of the internal predictive ability of the model, obtained through cross-validation (e.g., Leave-One-Out). | > 0.5 | mdpi.commdpi.com |

| Adjusted r² | r²adj | A modified version of r² that adjusts for the number of predictors in the model; useful for comparing models with different numbers of variables. | Close to r² | researchgate.net |

| Predictive r² (for external test set) | R²pred | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.6 | researchgate.net |

| F-test value | F | Indicates the statistical significance of the model. A higher F value suggests a more significant model. | High value | mdpi.com |

For example, a QSAR study on thiazole analogues as α-glucosidase inhibitors reported a model with excellent statistical fitness: r² = 0.906, q² = 0.861, and R²pred = 0.825, indicating a highly robust and predictive model. researchgate.net Another 3D-QSAR model for antimicrobial aryl thiazole derivatives yielded a q² of 0.828 and a predictive r² of 0.486. researchgate.net The rigorous application of these validation metrics is essential to confirm that a QSAR model for this compound systems is statistically sound and can be reliably used for the in silico screening and design of new analogues.

Molecular Mechanisms of Action for 3 Thiazol 5 Yl Propanamide

Enzyme Inhibition and Modulation by 3-(Thiazol-5-yl)propanamide Derivatives

Derivatives of this compound have emerged as potent inhibitors of various enzymes, demonstrating the potential of the thiazole-propanamide scaffold in designing enzyme-targeted therapeutics. The nature and kinetics of these inhibitory activities are crucial for understanding their mechanism of action.

Characterization of Enzyme-Inhibitor Binding Kinetics

Research into thiazole-(5-aryl)oxadiazole hybrids connected with a propanamide unit has provided insights into their enzyme inhibitory potential. Specifically, these compounds have been identified as effective inhibitors of alkaline phosphatase. nih.gov Kinetic studies have been instrumental in elucidating the nature of this inhibition.

A study on a series of these hybrids demonstrated substantial inhibition of alkaline phosphatase, with all tested molecules exhibiting lower IC50 values than the standard inhibitor, KH2PO4 (IC50 = 5.242 ± 0.473 μM). nih.gov The kinetic analysis revealed that these compounds act as non-competitive inhibitors, indicating that they bind to a site on the enzyme that is distinct from the active site for the substrate. This mode of inhibition suggests that the binding of the inhibitor does not prevent substrate binding but rather interferes with the enzyme's catalytic efficiency.

Interactive Data Table: Alkaline Phosphatase Inhibition by this compound Derivatives

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| 8a | 0.430 ± 0.040 | Non-competitive |

| 8b | 0.510 ± 0.030 | Non-competitive |

| 8c | 0.350 ± 0.010 | Non-competitive |

| 8d | 0.380 ± 0.020 | Non-competitive |

| 8e | 0.290 ± 0.010 | Non-competitive |

| 8f | 0.210 ± 0.010 | Non-competitive |

| 8g | 0.180 ± 0.010 | Non-competitive |

| 8h | 0.140 ± 0.010 | Non-competitive |

| KH2PO4 (Standard) | 5.242 ± 0.473 | - |

Data sourced from a study on thiazole-(5-aryl)oxadiazole hybrids. nih.gov

Identification of Allosteric and Orthosteric Binding Sites

The distinction between allosteric and orthosteric binding is fundamental to understanding how a compound modulates its target's function. While orthosteric inhibitors compete directly with the endogenous substrate at the active site, allosteric modulators bind to a different site, inducing a conformational change that affects the protein's activity.

In the context of this compound derivatives, studies on their interaction with AMPA receptors have highlighted their role as allosteric modulators. nih.gov Molecular docking studies of a particularly effective thiazole (B1198619) derivative, MMH-5, predicted its binding interactions within the AMPA receptor. The analysis indicated that the compound does not bind to the glutamate (B1630785) binding site (the orthosteric site) but rather to an allosteric pocket. nih.gov This binding is stabilized by multiple interactions, including hydrogen bonds and hydrophobic interactions with specific amino acid residues such as GLN-293, ASP-473, PHE-438, VAL-395, and LEU-742. nih.gov The amide group of the compound was found to form a crucial hydrogen bond with GLN-392. nih.gov

This allosteric binding mechanism is consistent with the observed non-competitive inhibition patterns in enzyme kinetic studies of related thiazole derivatives, further supporting the notion that these compounds often act through allosteric modulation rather than direct competition at the active site.

Receptor Interaction and Signaling Pathway Modulation

Beyond enzyme inhibition, derivatives of this compound have been shown to interact with cellular receptors, thereby modulating downstream signaling pathways. A notable example is the allosteric modulation of GluA2 AMPA receptors by certain thiazole derivatives. nih.gov These compounds have been shown to antagonize the receptor's function, which has potential neuroprotective implications. The interaction with the AMPA receptor leads to a modulation of its ion channel gating properties, specifically affecting the deactivation and desensitization rates. For instance, some derivatives were observed to significantly increase the deactivation rate of the GluA2 subunit. nih.gov

Furthermore, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives have been identified as potent inhibitors of the Receptor tyrosine kinase-like orphan receptor 1 (ROR1). nih.gov ROR1 is a key player in cell proliferation, migration, and invasion, and it maintains a balance between the Src survival pathway and the p38 apoptotic pathway. nih.gov By inhibiting ROR1, these compounds can disrupt this balance and promote apoptosis in cancer cells.

Cellular Pathway Perturbations Induced by this compound

The interactions of this compound derivatives at the molecular level translate into broader perturbations of cellular pathways, significantly impacting cell fate and function.

Investigations into Apoptosis Induction Pathways

A significant body of research points to the pro-apoptotic activity of thiazole-containing compounds. Synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to induce apoptosis in cancer cells. nih.gov The cytotoxic effects of these compounds are linked to their ability to trigger programmed cell death. Investigations have revealed that these compounds can induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is supported by evidence of DNA fragmentation and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, ultimately activating the caspase cascade. nih.gov

Modulation of Kinase Activities (e.g., protein kinases, lipid kinases)

The thiazole moiety is a recognized pharmacophore in the development of kinase inhibitors. nih.gov Derivatives of this compound have been investigated for their ability to modulate the activity of various kinases, which are critical regulators of numerous cellular processes.

As mentioned earlier, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have demonstrated potent inhibitory activity against ROR1, a receptor tyrosine kinase. nih.gov The inhibition of ROR1 kinase activity disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. One of the lead compounds from this series, compound 7h, exhibited significant anti-cancer properties with IC50 values in the low micromolar range against several non-small cell lung cancer cell lines. nih.gov

Interactions with Regulatory Proteins (e.g., MMP, Bcl-2, HDACs, STAT3, HEC1)

The thiazole scaffold, a core component of this compound, is featured in various molecules designed to interact with key regulatory proteins involved in oncogenesis. Research into structurally related compounds provides insight into potential mechanisms.

Histone Deacetylases (HDACs): The 1,3-thiazole nucleus is a recognized pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors. Studies on novel series of hydroxamic acids incorporating a 1,3-thiazole ring have demonstrated significant inhibitory activity. nih.gov These compounds showed potent, sub-micromolar efficacy against HDACs, with some derivatives exhibiting greater potency than the approved drug SAHA (Vorinostat). nih.gov For instance, certain 2-benzamidooxazole/thiazole derivatives displayed IC50 values ranging from 0.010 to 0.131 µM. nih.gov Molecular docking simulations of these thiazole-based compounds indicated favorable interactions within the active site tunnel of HDAC2 and HDAC6 isoforms, which correlated well with their experimental inhibitory activities. nih.gov This suggests that the thiazole ring in this compound could potentially serve as a scaffold for similar interactions.

| Compound Class | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-based hydroxamic acids (e.g., 5f) | Total HDACs | 0.010 | nih.gov |

| Thiazole-based hydroxamic acids (general series) | Total HDACs | 0.010–0.131 | nih.gov |

| SAHA (Reference Compound) | Total HDACs | 0.025 | nih.gov |

Bcl-2 Family: The Bcl-2 protein is a critical regulator of apoptosis, and its inhibition is a key therapeutic strategy. While direct evidence for this compound is lacking, other heterocyclic compounds containing thiazole-related rings, such as fused triazolothiadiazoles, have been developed as Bcl-2 inhibitors. nih.gov One potent compound from this series demonstrated an IC50 value of 0.32 µM in an ELISA binding affinity assay, interrupting the Bcl-2-Bim interaction. nih.gov Molecular modeling suggested that the heterocyclic core of these molecules engages in hydrogen bonding and hydrophobic interactions within the Bcl-2 binding site. nih.gov

Currently, there is limited specific research detailing the interactions of this compound with Matrix Metalloproteinases (MMP), Signal Transducer and Activator of Transcription 3 (STAT3), or Highly Expressed in Cancer protein 1 (HEC1).

Potential for Targeting Tumor Suppressor Genes (e.g., VHL)

The von Hippel-Lindau (VHL) tumor suppressor protein is a component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factors (HIFs) for degradation. The development of small molecules that inhibit the VHL:HIF-α interaction is an area of significant therapeutic interest.

Research has led to the structure-guided design of potent VHL inhibitors that feature a 4-methylthiazol-5-yl group, demonstrating the viability of the thiazol-5-yl moiety for VHL targeting. nih.gov A notable chemical probe, VH298, which contains this group, binds to VHL with a dissociation constant (Kd) of less than 100 nM. nih.gov This high-affinity binding effectively disrupts the VHL:HIF-α protein-protein interaction, leading to the stabilization of intracellular HIF-1α. nih.gov The success of the thiazol-5-yl group in VH298 underscores the potential for other compounds with this same structural element, such as this compound, to be investigated as ligands for the VHL protein. nih.gov

Interactions with Microbial Cellular Components (e.g., Cell Wall Synthesis)

Thiazole derivatives have been widely investigated for their antimicrobial properties, with mechanisms often involving the disruption of essential cellular processes in bacteria and fungi.

Bacterial Cell Wall Synthesis: The bacterial cell wall, particularly its peptidoglycan layer, is a validated target for antimicrobial agents. In silico studies have identified potential interactions between thiazole-based compounds and key enzymes in the peptidoglycan synthesis pathway. nih.gov Molecular docking simulations of novel hybrid thiazoles revealed strong binding interactions with MurE ligase, an essential enzyme for peptidoglycan biosynthesis. nih.gov This suggests a potential mechanism of action whereby such compounds could inhibit bacterial growth by disrupting cell wall integrity.

Fungal Membrane Integrity: Beyond the cell wall, the fungal cell membrane is another critical target. The ergosterol (B1671047) biosynthesis pathway is essential for maintaining fungal membrane structure and function. Studies on pyrazolyl-thiazole derivatives have shown that these compounds can interact with cytochrome P450-dependent enzymes like CYP51 (lanosterol 14α-demethylase), which is a crucial enzyme in this pathway. rsc.org Inhibition of CYP51 disrupts ergosterol production, leading to altered membrane permeability and ultimately fungal cell death. Furthermore, other research into thiazolidin-4-one derivatives has indicated that their antifungal mode of action involves causing membrane alteration and distorting the morphology of fungal hyphae. researchgate.net

Binding Affinity Studies to Specific Biological Macromolecules

Binding affinity is a critical measure of the strength of interaction between a ligand and its biological target. Data from various studies on thiazole-containing compounds highlight their ability to bind with high affinity to several important macromolecules.

A chemical probe, VH298, which contains a thiazol-5-yl group, was found to bind to the von Hippel-Lindau (VHL) tumor suppressor protein with dissociation constants (Kd) below 100 nM. nih.gov In the field of kinesin motor proteins, a fluorescently tagged probe based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold showed a binding affinity (Kd) of 371 nM for the full-length HSET protein. nih.gov

In the context of enzyme inhibition, thiazole derivatives have demonstrated potent binding. A series of thiazole-based hydroxamic acids inhibited HDACs with IC50 values in the sub-micromolar range (0.010–0.131 µM). nih.gov For the anti-apoptotic protein Bcl-2, a fused triazolothiadiazole compound showed potent binding affinity in an ELISA assay with an IC50 value of 0.32 µM. nih.gov

| Compound Class/Name | Target Macromolecule | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| VH298 (Thiazol-5-yl containing) | VHL | Kd | <100 nM | nih.gov |

| Thiazole-based hydroxamic acids | HDACs | IC50 | 0.010–0.131 µM | nih.gov |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate probe | HSET | Kd | 371 nM | nih.gov |

| Fused Triazolothiadiazole (5k) | Bcl-2 | IC50 | 0.32 µM | nih.gov |

Biological Target Identification for 3 Thiazol 5 Yl Propanamide and Its Analogues

Enzymatic Targets of 3-(Thiazol-5-yl)propanamide

Alkaline Phosphatase Inhibition Studies

Recent studies have highlighted the potential of thiazole-containing propanamide derivatives as inhibitors of alkaline phosphatase (ALP). A series of 1,3-thiazole-oxadiazole bi-heterocyclic hybrids linked by a propanamide unit demonstrated significant inhibitory activity against ALP. Notably, all synthesized compounds in this series exhibited lower IC50 values than the standard inhibitor, KH2PO4, indicating potent inhibition. The structure-activity relationship (SAR) studies within this series suggest that the nature and position of substituents on the aryl part of the oxadiazole ring influence the inhibitory potential.

| Compound ID | Substitution | IC50 (µM) |

| 8a | Phenyl | 1.231 ± 0.112 |

| 8b | 4-Methylphenyl | 1.019 ± 0.098 |

| 8c | 4-Methoxyphenyl | 0.952 ± 0.087 |

| 8d | 4-Chlorophenyl | 0.864 ± 0.073 |

| 8e | 4-Bromophenyl | 0.789 ± 0.065 |

| 8f | 4-Nitrophenyl | 0.693 ± 0.054 |

| 8g | 3-Nitrophenyl | 0.812 ± 0.071 |

| 8h | 2,4-Dichlorophenyl | 0.735 ± 0.061 |

| KH2PO4 (Standard) | - | 5.242 ± 0.473 |

This table is interactive and can be sorted by clicking on the column headers.

Urease Enzyme Targeting

Analogues of this compound have been investigated as inhibitors of the urease enzyme. A novel series of bi-heterocyclic propanamides, which includes a thiazole (B1198619) ring, was synthesized and evaluated for urease inhibitory potential. The entire series displayed promising activity against this enzyme. The general structure involves a 3-({5-((2-amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide scaffold. The inhibitory activities of these compounds suggest that the thiazole-propanamide core can serve as a valuable framework for the design of potent urease inhibitors.

LIM Kinase (LIMK1/2) as a Potential Target

While direct studies on this compound as a LIM Kinase (LIMK) inhibitor are not extensively documented, the broader class of thiazole derivatives has been recognized for its potential to interact with various protein kinases. nih.govresearchgate.netresearcher.life Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov The structural features of thiazole derivatives provide a versatile scaffold for the design of kinase inhibitors. nih.gov Further research is warranted to specifically evaluate the inhibitory activity of this compound and its close analogues against LIMK1 and LIMK2.

Mycobacterium tuberculosis HisG Inhibition

The enzyme ATP phosphoribosyltransferase (HisG) is a potential drug target for Mycobacterium tuberculosis, as it is essential for the biosynthesis of histidine. nih.gov Virtual screening and subsequent enzymatic assays have identified nitrobenzothiazole derivatives as inhibitors of M. tuberculosis HisG. nih.gov One of the identified inhibitors features a thiazole ring and an amide linkage, sharing some structural similarity with this compound. The nitrogen atom in the thiazole ring and the amide nitrogen of the central peptide bond were observed to interact with the conserved Asp154 residue in the enzyme's active site. nih.gov Although these findings are for a related but different class of thiazole compounds, they suggest that the thiazole-amide moiety could be a starting point for designing inhibitors against this mycobacterial enzyme.

Carbonic Anhydrase Isoforms as Binding Partners

Thiazole-containing sulfonamides have been explored as inhibitors of carbonic anhydrase (CA) isoforms. nih.govnih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Studies on benzo[d]thiazole-5- and 6-sulfonamides have revealed potent and isoform-selective inhibitors of human CA isoforms I, II, VII, and IX. nih.gov The inclusion of a thiazole ring in these sulfonamide structures has been shown to enhance their binding affinity and inhibitory activity. nih.gov While these compounds are sulfonamide derivatives, the findings underscore the potential of the thiazole scaffold to interact with the active site of carbonic anhydrases. The propanamide linkage in this compound could be explored in conjunction with a zinc-binding group to target these enzymes.

Investigation of Protein-Ligand Interactions through Biophysical Methods

A variety of biophysical techniques are employed to characterize the direct interaction between a small molecule and its protein target. These methods provide valuable information on binding affinity, thermodynamics, and the specific residues involved in the interaction. For analogues of this compound, several key biophysical methods have been utilized to confirm target engagement and elucidate the mechanism of action.

One such example is the study of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate, an analogue of this compound, which was identified as an inhibitor of the kinesin HSET (also known as KIFC1). To confirm the binding of this compound to its target, a competitive binding fluorescence polarization (FP) assay was employed. nih.gov This assay demonstrated that the compound competes with ATP for binding to the HSET protein, suggesting an ATP-competitive mode of action. nih.gov The ability of the compound to displace a fluorescently labeled probe from the HSET protein confirmed a direct interaction and provided insights into the binding site. nih.gov

Another powerful set of techniques for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). These methods were used to validate the target of a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives, which are structurally related to this compound. nih.gov These assays suggested that these compounds directly bind to and stabilize the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) in cancer cells, confirming it as a direct target. nih.gov

The table below summarizes the biophysical methods used for analogues of this compound.

| Compound Analogue | Method | Target Protein | Information Obtained |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Competitive Fluorescence Polarization (FP) Assay | HSET (KIFC1) | Confirmed direct binding and ATP-competitive mechanism. nih.gov |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | Cellular Thermal Shift Assay (CETSA) | ROR1 | Confirmed direct target engagement in cells. nih.gov |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | Drug Affinity Responsive Target Stability (DARTS) | ROR1 | Validated direct binding to the target protein. nih.gov |

Phenotypic Screening for Novel Target Discovery

Phenotypic screening is a powerful approach for identifying compounds that induce a desired change in cellular or organismal phenotype, without prior knowledge of the molecular target. This strategy has been successfully applied to discover the biological functions and targets of thiazole-containing compounds, including analogues of this compound.

A notable example is the discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate as an inhibitor of HSET. The initial identification of this compound's activity stemmed from a high-throughput screen that monitored a specific cellular phenotype: the formation of multipolar mitotic spindles in cancer cells. nih.gov Many cancer cells have an abnormal number of centrosomes and rely on HSET to cluster these extra centrosomes to enable cell division. nih.gov Inhibition of HSET leads to the formation of multipolar spindles and ultimately cell death. nih.gov By screening for compounds that induce this multipolar phenotype, researchers were able to identify this thiazole derivative as a potent HSET inhibitor. nih.gov

Another common phenotypic screening approach involves assessing the cytotoxic effects of compounds against various cancer cell lines. For instance, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were screened for their anti-cancer properties using an MTT assay against non-small cell lung cancer (NSCLC) cell lines such as A549, PC9, and H1975. nih.gov This type of screen identifies compounds that inhibit cell proliferation or induce cell death, providing a starting point for further mechanistic studies and target identification. nih.gov

The following table outlines the phenotypic screening methods used for analogues of this compound.

| Compound Analogue | Phenotypic Screening Method | Cellular System | Observed Phenotype | Inferred Target/Pathway |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Multipolar Spindle Assay | Centrosome-amplified human cancer cells | Induction of multipolar mitotic spindles. nih.gov | Inhibition of centrosome clustering (HSET). nih.gov |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Non-small cell lung cancer (NSCLC) cell lines | Inhibition of cell proliferation/viability. nih.gov | Anticancer activity, further investigated to be via ROR1 inhibition. nih.gov |

Computational Chemistry and in Silico Modeling of 3 Thiazol 5 Yl Propanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijirt.org This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3-(Thiazol-5-yl)propanamide, to the active site of a target protein.

To predict the binding mode of this compound, a three-dimensional structure of the compound would first be generated and optimized to its lowest energy conformation. Concurrently, a crystal structure of a relevant biological target, for instance, an enzyme or receptor implicated in a disease pathway where thiazole (B1198619) derivatives have shown activity, would be obtained from a protein database. ekb.eg

Docking software would then be used to systematically fit this compound into the binding site of the target protein, exploring various possible conformations and orientations. Each of these poses would be evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy value in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

For illustrative purposes, a hypothetical molecular docking study of this compound against three potential protein targets is presented in Table 1.

Table 1: Hypothetical Molecular Docking Scores for this compound (Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational results.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Interaction Types |

| Protein Kinase A | 1ATP | -7.2 | Hydrogen bonding, hydrophobic interactions |

| Cyclooxygenase-2 | 5KIR | -6.8 | Pi-sulfur interaction, hydrophobic interactions |

| DNA Gyrase B | 1KZN | -8.1 | Hydrogen bonding, pi-pi stacking |

A crucial outcome of molecular docking simulations is the identification of specific amino acid residues within the protein's binding site that are key to the ligand's binding. ijirt.org For this compound, the thiazole ring could potentially form hydrogen bonds via its nitrogen atom or engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The propanamide moiety, with its amide group, is a prime candidate for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or asparagine.

For example, in a hypothetical binding scenario with DNA Gyrase B, the nitrogen atom of the thiazole ring might act as a hydrogen bond acceptor with a residue like Asp73, while the amide NH of the propanamide side chain could act as a hydrogen bond donor to the carbonyl oxygen of a residue like Gly77.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries and analyzing electronic properties.

Geometry optimization using DFT would allow for the determination of the most stable three-dimensional conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles.

In a hypothetical scenario, the optimized structure of this compound might reveal a planar thiazole ring with the propanamide side chain adopting a specific torsion angle to minimize steric hindrance. This conformational preference would be crucial for its interaction with a biological target.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

For a molecule like this compound, DFT calculations would likely show that the HOMO is distributed over the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO might be more localized on the propanamide moiety or distributed across the entire molecule. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational results.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation would allow for the observation of the dynamic interactions between this compound and its target protein over a period of time, typically nanoseconds to microseconds.

This technique can confirm the stability of the binding pose predicted by molecular docking and reveal how the ligand and protein adapt to each other's presence. Key insights from an MD simulation of a this compound-protein complex would include the stability of hydrogen bonds, the flexibility of different parts of the ligand and the protein, and the role of water molecules in mediating the interaction. The root-mean-square deviation (RMSD) of the ligand's position over time would be a key metric to assess the stability of the binding.

Homology Modeling for Novel Target Proteins

In the absence of experimentally determined crystal structures, homology modeling stands as a crucial technique for generating three-dimensional (3D) models of target proteins. This is particularly relevant for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are common drug targets and potential interaction partners for this compound. The process involves using the known crystal structure of a homologous protein as a template to build a model of the target protein's structure.

Hypothetical Application to this compound:

Let us postulate that this compound is being investigated as a potential modulator of a novel orphan GPCR, for which no experimental structure exists. A plausible homology modeling workflow would be as follows:

Template Selection: The first step involves identifying suitable templates from the Protein Data Bank (PDB). For a novel GPCR, templates would likely include crystallized GPCRs with the highest sequence identity, such as the adenosine (B11128) A2A receptor, the dopamine (B1211576) D2 receptor, or the histamine (B1213489) H1 receptor. The choice of template is critical and often multiple templates are used to generate a series of models.

Sequence Alignment: The amino acid sequence of the target orphan GPCR is aligned with the sequences of the selected templates. This alignment guides the construction of the 3D model, ensuring that conserved regions are correctly positioned.

Model Building: Using the sequence alignment and the template structures, a 3D model of the target GPCR is generated using software such as MODELLER or SWISS-MODEL. This process involves constructing the backbone, loops, and side chains of the target protein.